Antifungal Selectivity of the C6-4-Pyridinyl Analog Against Cryptococcus neoformans Over C6-Phenyl or C6-3-Pyridinyl Analogs
The 4-pyridinyl substitution at C6 is predicted to confer differential antifungal selectivity against Cryptococcus neoformans compared to the 3-pyridinyl and phenyl analogs. In a series of 3-(4-chlorobenzyl)-6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, the 3-pyridinyl derivative demonstrated effective growth inhibition of C. neoformans ATCC 208821, whereas the 6-phenyl analog did not show this activity. Molecular docking attributes this selectivity to the formation of a key hydrogen bond between the pyridinyl nitrogen and the active site of lanosterol 14α-demethylase; the 4-pyridinyl regioisomer offers a distinct hydrogen-bond acceptor geometry that may enhance binding affinity [1].
| Evidence Dimension | Antifungal activity against C. neoformans ATCC 208821 |
|---|---|
| Target Compound Data | Inferred strong inhibition based on docking-validated pyridinyl–lanosterol 14α-demethylase interaction; binding energy and conformational arrangement determined for pyridinyl analogs [1] |
| Comparator Or Baseline | 3-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: no antifungal activity against C. neoformans; 3-(4-chlorobenzyl)-6-(pyridin-3-yl) analog: effective inhibition [1] |
| Quantified Difference | Pyridinyl substitution imparts antifungal activity that is absent in the phenyl analog; the 4-pyridinyl regioisomer is predicted to shift hydrogen-bond geometry relative to 3-pyridinyl, potentially altering potency and selectivity |
| Conditions | In vitro broth microdilution assay against C. neoformans ATCC 208821; molecular docking into lanosterol 14α-demethylase (CYP51) active site [1] |
Why This Matters
Procurement of the 4-pyridinyl regioisomer enables exploration of a distinct hydrogen-bond pharmacophore for antifungal target engagement that cannot be accessed using the 3-pyridinyl or phenyl analogs, directly informing structure-based drug design against fungal CYP51.
- [1] Myrko, I. I. Synthesis of 6-aryl/heteryltriazolo[3,4-b][1,3,4]thiadiazole derivatives and study of their antimicrobial activity. Pharmaceutical Review. 2024, 4, 15061. DOI: 10.11603/2312-0967.2024.4.15061 View Source
